molecular formula C22H20ClN3O3 B4187134 N-(5-chloro-2-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide

N-(5-chloro-2-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide

Cat. No. B4187134
M. Wt: 409.9 g/mol
InChI Key: OQJRMJWHXLTCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide, also known as CAY10512, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes including cell proliferation, apoptosis, and DNA repair.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide exerts its effects by inhibiting the activity of CK2, a protein kinase that is involved in various cellular processes. CK2 has been shown to be overexpressed in various cancers and is therefore considered a potential target for cancer therapy. Inhibition of CK2 by N-(5-chloro-2-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide leads to the inhibition of cell proliferation, induction of apoptosis, and inhibition of DNA repair.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to the inhibition of cell proliferation and induction of apoptosis. In addition, it has been shown to inhibit DNA repair, which may contribute to its anticancer effects. N-(5-chloro-2-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-chloro-2-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide is its potency and selectivity for CK2 inhibition. It has been shown to be effective at inhibiting CK2 activity in vitro and in vivo at nanomolar concentrations. However, one of the limitations of N-(5-chloro-2-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide is its poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide. One potential direction is the investigation of its potential use in combination with other cancer therapies. N-(5-chloro-2-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide has been shown to enhance the efficacy of chemotherapy drugs, and further studies may reveal its potential for use in combination with other cancer therapies. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases. N-(5-chloro-2-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide has shown promise in preclinical studies for the treatment of Alzheimer's and Huntington's disease, and further studies may reveal its potential for use in these diseases.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In addition, it has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. N-(5-chloro-2-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-nitro-2-(2-phenylethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c1-15-7-8-17(23)13-21(15)25-22(27)19-14-18(26(28)29)9-10-20(19)24-12-11-16-5-3-2-4-6-16/h2-10,13-14,24H,11-12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJRMJWHXLTCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-5-nitro-2-(2-phenylethylamino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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